molecular formula C16H21ClN2O2 B8067783 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

Cat. No.: B8067783
M. Wt: 308.80 g/mol
InChI Key: LIJBMXSMHWCQHU-UHFFFAOYSA-N
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Description

3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a piperidine-derived compound featuring a 1,3-oxazole ring substituted at position 5 with a 2-methoxybenzyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13;/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJBMXSMHWCQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

Research has indicated that 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
  • Antiviral Activity: Preliminary research suggests it may inhibit viral replication.
  • Anticancer Potential: Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Medicine

The compound is being explored for its therapeutic applications:

  • Drug Development: Its pharmacological properties make it a candidate for developing treatments for diseases such as cancer and infections.
  • Mechanism of Action Studies: Research is focused on understanding how it interacts with specific molecular targets, including enzymes and receptors.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

A research team investigated the compound's effects on human cancer cell lines. Results indicated that it could induce apoptosis in breast cancer cells through the activation of caspase pathways. This study was published in Cancer Research and suggests further exploration for therapeutic applications in oncology.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural and physicochemical properties of the target compound with six analogs:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituent (Position) Salt Form Notes References
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride C₁₆H₁₉N₂O₂·HCl 310.80* 1,3-oxazole 2-methoxybenzyl (5) Hydrochloride Target compound
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride C₁₆H₁₉N₂O₂·2HCl 347.71* 1,3-oxazole 4-methoxybenzyl (5) Dihydrochloride Increased solubility vs. hydrochloride
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride C₁₅H₁₆FN₂O·2HCl 339.22 1,3-oxazole 4-fluorobenzyl (5) Dihydrochloride Enhanced lipophilicity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₁₀H₁₇N₃O·HCl 231.73 1,2,4-oxadiazole Propan-2-yl (5) Hydrochloride Bulky substituent; steric effects
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride C₁₂H₁₈N₃O·HCl 271.76 1,2,4-oxadiazole Cyclobutyl (3) Hydrochloride Agrochemical applications
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride C₉H₁₇ClN₄O 232.71 1,2,4-triazole Methoxymethyl (5) Hydrochloride Polar triazole core

*Calculated molecular weights based on formulas; exact values may vary.

Key Observations and Research Implications

Substituent Position and Electronic Effects: The 2-methoxybenzyl group in the target compound (ortho-substitution) may induce steric hindrance or electronic effects distinct from the 4-methoxybenzyl analog (para-substitution). The 4-fluorobenzyl analog (CAS: 1785759-46-7) replaces methoxy with fluorine, enhancing lipophilicity and metabolic stability, a common strategy in drug design .

Heterocycle Modifications: Replacing 1,3-oxazole with 1,2,4-oxadiazole (e.g., propan-2-yl or cyclobutyl derivatives) introduces greater electronegativity, affecting hydrogen-bonding capacity and solubility. The cyclobutyl-oxadiazole analog is noted for agrochemical applications, suggesting divergent biological targets .

Salt Form and Solubility: Dihydrochloride salts (e.g., 4-methoxybenzyl and 4-fluorobenzyl analogs) generally exhibit higher aqueous solubility than monohydrochloride forms, critical for formulation development. The discontinuation of the dihydrochloride form of the target compound (CAS: 40500-07-0) may relate to stability or synthesis challenges .

Applications and Discontinuation Trends :

  • The cyclobutyl-oxadiazole derivative’s use in agrochemicals highlights structural versatility beyond pharmaceuticals .
  • Discontinued analogs (e.g., dihydrochloride forms) may reflect historical issues in scalability, toxicity, or efficacy, underscoring the importance of salt selection in development .

Biological Activity

3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H22Cl2N2O2\text{C}_{16}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2. Its structure features a piperidine ring, an oxazole ring, and a methoxybenzyl group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 50 µM over a 72-hour incubation period .
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cells .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23150Apoptosis induction
MCF-70.65Activation of p53 and caspase-3
HeLa2.41Cytotoxicity through apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against resistant strains of Gram-positive bacteria .

Case Studies

  • Cytotoxic Effects on Breast Cancer Cells : A study focused on the effects of various oxazole derivatives on MDA-MB-231 cells found that compounds similar to this compound significantly reduced cell viability through apoptotic mechanisms .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial potency of piperidine derivatives against clinically isolated resistant strains. The results indicated that certain structural modifications could enhance antibacterial efficacy compared to standard treatments like linezolid .

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